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molecular formula C8H8N2 B174691 5-Ethylpicolinonitrile CAS No. 14178-13-3

5-Ethylpicolinonitrile

Cat. No. B174691
M. Wt: 132.16 g/mol
InChI Key: HNGMNJRGXUWALI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04923993

Procedure details

39.3 g of 1-dimethylamino-1-aza-3-ethyl-1,3-butadiene, 35 g of 2-chloroacrylonitrile and 112 ml of triethylamine are stirred in 400 ml of acetonitrile for 7 hours at 70° C. The brown reaction mixture is cooled and then filtered and concentrated by evaporation. The residue is dissolved in dioxane and gaseous HCl is introduced. The batch is stirred for 1 hour at room temperature, then concentrated by evaporation, and the residue is partitioned between chloroform and 2N sodium carbonate solution. The organic phase is separated, dried and concentrated by evaporation. The oily residue is distilled under a high vacuum, affording 30.6 g of a yellowish oil with a boiling point of 75°-79° C./3·10-1 mbar.
Name
1-dimethylamino-1-aza-3-ethyl-1,3-butadiene
Quantity
39.3 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Quantity
112 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CN(C)[CH:3]=[CH:4][C:5]([NH:7][CH3:8])=[CH2:6].Cl[C:11](=[CH2:14])[C:12]#N.C([N:17](CC)CC)C>C(#N)C>[CH2:11]([C:14]1[CH:3]=[CH:4][C:5]([C:6]#[N:17])=[N:7][CH:8]=1)[CH3:12]

Inputs

Step One
Name
1-dimethylamino-1-aza-3-ethyl-1,3-butadiene
Quantity
39.3 g
Type
reactant
Smiles
CN(C=CC(=C)NC)C
Name
Quantity
35 g
Type
reactant
Smiles
ClC(C#N)=C
Name
Quantity
112 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The batch is stirred for 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The brown reaction mixture is cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in dioxane
ADDITION
Type
ADDITION
Details
gaseous HCl is introduced
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
CUSTOM
Type
CUSTOM
Details
the residue is partitioned between chloroform and 2N sodium carbonate solution
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation
DISTILLATION
Type
DISTILLATION
Details
The oily residue is distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)C=1C=CC(=NC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 30.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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